N-{3-oxo-3-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propyl}-2,1,3-benzothiadiazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-oxo-3-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propyl}-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazolopyridine moiety, a piperidine ring, and a benzothiadiazole sulfonamide group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of N-{3-oxo-3-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propyl}-2,1,3-benzothiadiazole-4-sulfonamide typically involves multi-step organic reactionsThe final step involves the coupling of the benzothiadiazole sulfonamide group under specific reaction conditions, such as the use of coupling reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) .
Chemical Reactions Analysis
N-{3-oxo-3-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propyl}-2,1,3-benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the compound.
Coupling Reactions: The compound can participate in coupling reactions, particularly in the formation of peptide bonds using coupling reagents like HATU .
Scientific Research Applications
N-{3-oxo-3-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propyl}-2,1,3-benzothiadiazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Medicine: Its potential therapeutic applications are explored, including its role as an anti-tumor agent.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-{3-oxo-3-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propyl}-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anti-cancer therapy .
Comparison with Similar Compounds
N-{3-oxo-3-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propyl}-2,1,3-benzothiadiazole-4-sulfonamide can be compared with other similar compounds, such as:
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit kinase inhibition properties and are studied for their anti-tumor activity .
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based materials: These compounds are known for their energetic properties and are used in the development of explosives and propellants .
Properties
Molecular Formula |
C20H21N7O3S2 |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
N-[3-oxo-3-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propyl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C20H21N7O3S2/c28-18(9-10-21-32(29,30)16-7-3-6-15-19(16)25-31-24-15)26-11-4-5-14(13-26)20-23-22-17-8-1-2-12-27(17)20/h1-3,6-8,12,14,21H,4-5,9-11,13H2 |
InChI Key |
CILSDHGBZBKGQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCNS(=O)(=O)C2=CC=CC3=NSN=C32)C4=NN=C5N4C=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.